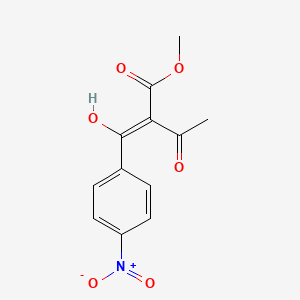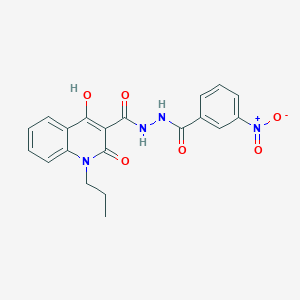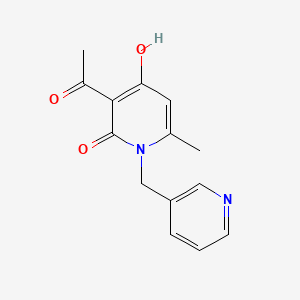
methyl 2-acetyl-3-hydroxy-3-(4-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-3-hydroxy-3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also commonly referred to as MNPA and is a yellow crystalline powder that is soluble in organic solvents. MNPA is a versatile compound that has shown promising results in various applications, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA exhibits its anti-inflammatory and antioxidant properties through the inhibition of various inflammatory mediators and the scavenging of free radicals. Additionally, MNPA has been shown to inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MNPA exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, MNPA has been shown to exhibit anticancer activity, making it a potential lead compound in the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages and limitations for lab experiments. One of the advantages of MNPA is its ease of synthesis, making it a popular compound in scientific research. Additionally, MNPA has shown promising results in various research applications, including medicinal chemistry and material science. However, one of the limitations of MNPA is its relatively low solubility in water, making it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on MNPA. One potential future direction is the development of new drugs based on the anti-inflammatory, antioxidant, and anticancer properties of MNPA. Additionally, MNPA has shown potential in the field of material science, with applications in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
Conclusion:
In conclusion, MNPA is a versatile compound that has shown promising results in various scientific research applications. MNPA exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, MNPA has shown potential in the field of material science. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
Méthodes De Synthèse
MNPA can be synthesized through various methods, including the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and methyl acetoacetate in the presence of a base catalyst. Other methods include the aldol condensation reaction between 4-nitrobenzaldehyde and diethyl malonate in the presence of a base catalyst. The synthesis of MNPA is a relatively simple process that can be achieved through various methods, making it a popular compound in scientific research.
Applications De Recherche Scientifique
MNPA has shown promising results in various scientific research applications. One of the most significant applications of MNPA is in medicinal chemistry. MNPA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, MNPA has been shown to exhibit anticancer activity, making it a potential lead compound in the development of new anticancer drugs.
Propriétés
IUPAC Name |
methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-7(14)10(12(16)19-2)11(15)8-3-5-9(6-4-8)13(17)18/h3-6,15H,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJXFGCAAADNL-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=C(C=C1)[N+](=O)[O-])/O)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)







![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)
![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)

